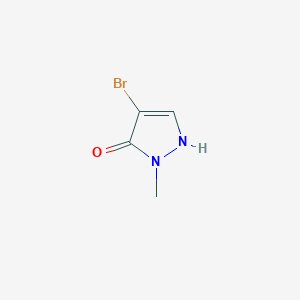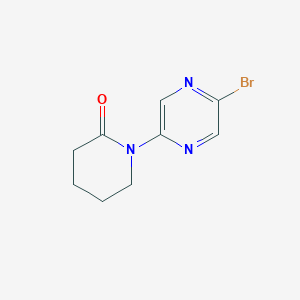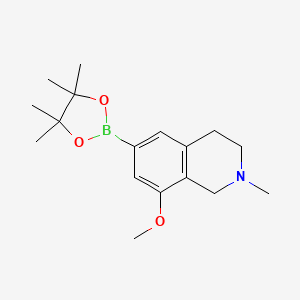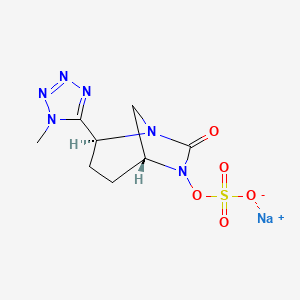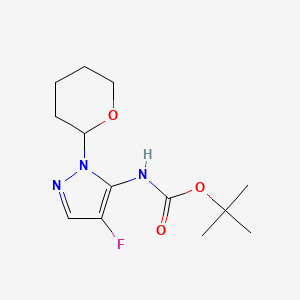
tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate is a chemical compound with the molecular formula C₁₃H₂₀FN₃O₃ and a molecular weight of 285.3146 g/mol . This compound is characterized by the presence of a pyrazole ring, a tetrahydropyran ring, and a tert-butyl carbamate group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of 4-fluoro-2-tetrahydropyran-2-yl-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific atoms or groups within the molecule.
Applications De Recherche Scientifique
tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate can be compared with other similar compounds, such as:
tert-butyl N-(4-trifluoromethylpyridin-3-yl)carbamate: This compound has a similar carbamate group but differs in the presence of a trifluoromethyl group and a pyridine ring instead of a pyrazole ring.
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: This compound contains a pyrazole ring and a piperidine ring, with a boronate ester group instead of a tetrahydropyran ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H20FN3O3 |
|---|---|
Poids moléculaire |
285.31 g/mol |
Nom IUPAC |
tert-butyl N-[4-fluoro-2-(oxan-2-yl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C13H20FN3O3/c1-13(2,3)20-12(18)16-11-9(14)8-15-17(11)10-6-4-5-7-19-10/h8,10H,4-7H2,1-3H3,(H,16,18) |
Clé InChI |
YYAZEHMZSYPKAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=NN1C2CCCCO2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



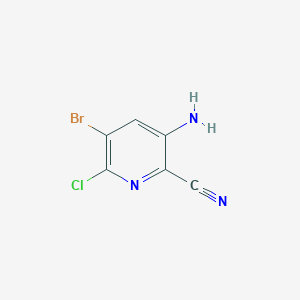
![1-[5-Chloro-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13912727.png)
![2-[5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13912735.png)
![benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6'-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B13912739.png)

